2-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester
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Overview
Description
“2-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester” is a type of organoboron compound. Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application of these compounds is the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Synthesis Analysis
The synthesis of “this compound” can involve catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
The chemical reactions involving “this compound” can include Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Scientific Research Applications
Organoboron Compounds as Fluoride Ion Sensors
Organoboron compounds, including those similar to 2-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester, have been applied as Lewis acid receptors for fluoride ions in polymeric membranes. The study by Jańczyk et al. (2012) highlights the use of phenylboronic acid pinacol esters as fluoride-selective ionophores, demonstrating enhanced selectivity for fluoride ions under acidic conditions. This behavior underscores the potential of such compounds in developing sensitive and selective sensors for fluoride ions, which is crucial for environmental monitoring and healthcare applications (Jańczyk, Adamczyk-Woźniak, Sporzyński, & Wróblewski, 2012).
Polymer Synthesis and Functionalization
Cui et al. (2017) report the synthesis of H2O2-cleavable poly(ester-amide)s using a Passerini multicomponent polymerization of 4-formylbenzeneboronic acid pinacol ester. These polymers integrate the H2O2-cleavable phenylboronic acid ester into the polymer backbone, showcasing the potential of such compounds in creating responsive polymer-based materials. This approach opens pathways for the development of smart materials with applications in drug delivery systems and responsive coatings, where controlled degradation or release is required (Cui, Zhang, Du, & Li, 2017).
Advancements in Organic Synthesis
The conversion of fluoroarenes into arylboronic acid pinacol esters via C-F bond activation and transmetalation with bis(pinacolato)diboron represents a significant advancement in organic synthesis. Zhou et al. (2016) highlight this transformation, facilitated by [Ni(IMes)2] catalysis, allowing for the efficient generation of boronate esters from partially fluorinated arenes. This method exemplifies the role of organoboron compounds in facilitating novel synthetic routes for the construction of complex organic molecules, crucial for pharmaceuticals, agrochemicals, and material science (Zhou et al., 2016).
Fluorescence and Phosphorescence Studies
Arylboronic esters, similar in function to this compound, exhibit phosphorescent properties in the solid state at room temperature, as discovered by Shoji et al. (2017). This unexpected finding opens new avenues for the use of simple arylboronic esters in the development of organic phosphorescent materials. The potential applications range from bioimaging to optoelectronic devices, where long-lived phosphorescence at room temperature is a valuable trait (Shoji et al., 2017).
Future Directions
The future directions for “2-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester” and similar compounds likely involve further exploration of their use in organic synthesis . In particular, the Suzuki–Miyaura coupling and other carbon–carbon bond forming reactions present significant opportunities for the development of new synthetic methodologies .
Mechanism of Action
Target of Action
The primary target of the 2-Fluoro-4-(piperidinomethyl)phenylboronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The this compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The this compound affects the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of many organic compounds . The downstream effects of this pathway include the production of a variety of organoboron reagents, which have been tailored for application under specific SM coupling conditions .
Pharmacokinetics
The ADME properties of the this compound are influenced by its susceptibility to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could impact the bioavailability of the compound in the body.
Result of Action
The molecular and cellular effects of the this compound’s action involve the formation of new carbon–carbon bonds . This results in the creation of new organoboron reagents, which can be used in further chemical reactions .
Action Environment
The action, efficacy, and stability of the this compound are influenced by environmental factors such as pH . The compound is only marginally stable in water and its rate of hydrolysis is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Properties
IUPAC Name |
1-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BFNO2/c1-17(2)18(3,4)23-19(22-17)15-9-8-14(12-16(15)20)13-21-10-6-5-7-11-21/h8-9,12H,5-7,10-11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUCIPDCUWVCFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CN3CCCCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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